molecular formula C13H14ClNO B8390669 4-Chloro-2-methyl-8-propoxyquinoline

4-Chloro-2-methyl-8-propoxyquinoline

Cat. No. B8390669
M. Wt: 235.71 g/mol
InChI Key: JAPTVKHGKNSBKF-UHFFFAOYSA-N
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Patent
US08420670B2

Procedure details

4-Chloro-8-hydroxy-2-methylquinoline (500 mg, 2.58 mmole) was suspended in dimethylformamide (4 mL) and mixed with sodium hydride (60% in paraffin liq., 113 mg). After stirring for 1 h, propyliodide (461 mg, 2.71 mmole) in dimethylformamide (1 mL) was added dropwise and the mixture was kept under stirring at RT for 16 hrs. Diluted NaCl solution was added and the mixture was extracted with ethyl acetate. The organic phases were dried, concentrated and the residue thus obtained was purified using silica gel chromatography, eluting with dichloromethane:methanol 95:5. Precipitation in isopropanol/iso-propyl ether/HCl gave the product (300 mg, 49%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
461 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Yield
49%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:13])[CH:3]=1.[H-].[Na+].[CH2:16](I)[CH2:17][CH3:18].[Na+].[Cl-]>CN(C)C=O>[Cl:1][C:2]1[C:11]2[C:6](=[C:7]([O:12][CH2:16][CH2:17][CH3:18])[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:13])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC(=NC2=C(C=CC=C12)O)C
Step Two
Name
Quantity
113 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
461 mg
Type
reactant
Smiles
C(CC)I
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring at RT for 16 hrs
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
eluting with dichloromethane:methanol 95:5
CUSTOM
Type
CUSTOM
Details
Precipitation in isopropanol/iso-propyl ether/HCl

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=NC2=C(C=CC=C12)OCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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